

Application Notes: Utilizing CNQX Disodium Salt for the Study of Retinal Neurons

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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

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Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive, and water-soluble antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These ionotropic glutamate receptors are fundamental for mediating fast excitatory synaptic transmission throughout the central nervous system, including the retina. In the intricate circuitry of the retina, glutamate is the primary neurotransmitter used by photoreceptors, bipolar cells, and ganglion cells. CNQX is therefore an invaluable pharmacological tool for researchers to dissect the specific roles of AMPA and kainate receptor-mediated signaling in visual processing, retinal development, and pathophysiology.[3][4]

Its primary application in retinal studies is to selectively block the glutamatergic input to OFF-bipolar cells and other postsynaptic neurons that express AMPA/kainate receptors, allowing for the isolation and study of other synaptic inputs or intrinsic neuronal properties.[1][5]

Mechanism of Action

Glutamate released from presynaptic terminals (e.g., photoreceptors) binds to postsynaptic AMPA and kainate receptors on retinal neurons (e.g., OFF-bipolar cells, horizontal cells). This binding opens non-selective cation channels, leading to an influx of Na^+ and Ca^{2+} , which depolarizes the neuron. CNQX competitively binds to the same site as glutamate on these receptors but does not activate the channel, thereby preventing neurotransmission. While highly potent for AMPA/kainate receptors, it is important to note that at higher concentrations

($IC_{50} \approx 25 \mu M$), CNQX can also act as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.

Quantitative Data Summary

The following table summarizes key quantitative parameters for CNQX based on various experimental models. Researchers should consider these values as a starting point, as optimal concentrations may vary with the specific preparation and experimental goals.

Parameter	Value	Receptor/System	Source
IC ₅₀	0.3 µM (400 nM)	AMPA Receptor	[1][6]
IC ₅₀	1.5 µM - 4 µM	Kainate Receptor	[1][6]
IC ₅₀	25 µM	NMDA Receptor (Glycine Site)	[6]
Effective Concentration	10 µM	Full blockade of AMPA receptor-mediated EPSCs in cortical neurons.	[7]
Effective Concentration	20 - 50 µM	Complete block of glutamate-evoked responses in dissociated zebrafish horizontal and OFF- bipolar cells.	[8]
Effective Concentration	20 - 240 µM	Reversible blockade of the ERG d-wave (OFF pathway) in zebrafish eyecup preparations.	[5]
Observed Effect	~40% reduction	Reduction of electrical EPSPs at rectifying electrical synapses (T- to-S synapse).	[9]
Observed Effect	Significant decrease	Retardation of dendritic arbor growth rate in complex tectal neurons over 4 hours.	[3]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Light-Evoked Responses

This protocol describes how to use CNQX to isolate NMDA receptor-mediated components of light-evoked excitatory postsynaptic currents (EPSCs) in retinal ganglion cells (RGCs) using a whole-mount retina preparation.

Materials:

- Dissected whole-mount retina from the model organism (e.g., mouse, rabbit).
- Ames' medium (or similar bicarbonate-based Ringer's solution), bubbled with 95% O₂ / 5% CO₂.
- **CNQX disodium salt** stock solution (e.g., 10 mM in water).
- APV (NMDA receptor antagonist) for control experiments.
- Picrotoxin (GABA-A receptor antagonist) and Strychnine (Glycine receptor antagonist) to block inhibitory currents.
- Whole-cell patch-clamp setup with amplifier, micromanipulator, and data acquisition system.
- Light stimulator.
- Perfusion system.

Methodology:

- **Retina Preparation:** Dissect the retina in oxygenated Ames' medium under dim red light and mount it photoreceptor-side down in the recording chamber on the microscope stage.
- **Perfusion:** Continuously perfuse the retina with heated (32-34°C) and oxygenated Ames' medium at a rate of 2-4 mL/min.
- **Cell Identification:** Using DIC optics, target a retinal ganglion cell for whole-cell patch-clamp recording.

- Baseline Recording:
 - Establish a stable whole-cell voltage-clamp recording.
 - Hold the cell at -70 mV (to measure AMPA/kainate currents) and +40 mV (to measure NMDA currents, relieving the Mg^{2+} block).
 - Record baseline light-evoked EPSCs in response to a series of light flashes. It is advisable to include inhibitory antagonists (e.g., 100 μ M Picrotoxin, 1 μ M Strychnine) in the bath to isolate excitatory currents.
- CNQX Application:
 - Switch the perfusion to a solution containing the desired concentration of CNQX (e.g., 20 μ M) along with the inhibitory antagonists.
 - Allow the drug to perfuse for at least 5-10 minutes to ensure complete equilibration in the tissue.
- Post-CNQX Recording:
 - Repeat the light stimulation protocol while holding the cell at the same potentials as the baseline recording.
 - At -70 mV, the light-evoked EPSC should be significantly reduced or eliminated. The remaining current at +40 mV is primarily mediated by NMDA receptors.[\[10\]](#)
- Washout:
 - Switch the perfusion back to the control Ames' medium (containing inhibitory antagonists but without CNQX).
 - Wash for 10-20 minutes and re-record light-evoked responses to check for recovery of the AMPA/kainate component.

Protocol 2: Calcium Imaging of Retinal Neurons

This protocol details the use of CNQX to investigate the contribution of AMPA/kainate receptors to calcium influx in retinal neurons in a retinal slice preparation.

Materials:

- Retinal slices (150-250 μm thickness).
- Oxygenated artificial cerebrospinal fluid (aCSF).
- Calcium indicator dye (e.g., Fura-2 AM, GCaMP variants expressed via AAV).[\[11\]](#)[\[12\]](#)
- **CNQX disodium salt** stock solution.
- High-potassium (High K^+) aCSF for depolarization control.
- Fluorescence microscopy setup with a fast-switching light source and a sensitive camera.
[\[13\]](#)
- Perfusion chamber.

Methodology:

- Slice Preparation & Dye Loading:
 - Prepare acute vertical slices of the retina using a vibratome in ice-cold, oxygenated aCSF.
 - For chemical indicators, incubate slices in oxygenated aCSF containing Fura-2 AM (e.g., 5-10 μM) for 30-60 minutes at 32-34°C. For genetically encoded indicators like GCaMP, this step is not needed.[\[11\]](#)
- Imaging Setup:
 - Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
 - Identify the neuronal layer of interest (e.g., inner plexiform layer, ganglion cell layer) and select regions of interest (ROIs) corresponding to individual cell bodies or synaptic terminals.

- Baseline Imaging:
 - Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm). For GCaMP, use the appropriate excitation wavelength (e.g., ~488 nm).
 - Establish a stable baseline for 2-5 minutes.
- Stimulation & CNQX Application:
 - Apply a stimulus to evoke calcium transients. This can be a puff of glutamate/AMPA or depolarization with High K⁺ aCSF. Record the resulting change in fluorescence.
 - Wash out the stimulus and allow the fluorescence to return to baseline.
 - Perfuse the slice with aCSF containing CNQX (e.g., 50 μM) for 5-10 minutes.[\[14\]](#)
- Post-CNQX Imaging:
 - Re-apply the same stimulus in the continued presence of CNQX.
 - Record the fluorescence changes. A reduction or complete block of the stimulus-evoked calcium signal indicates that the response was dependent on AMPA/kainate receptor activation.[\[15\]](#)
- Data Analysis:
 - Calculate the change in fluorescence ($\Delta F/F$) or the ratio of fluorescence intensities (for Fura-2) for each ROI.
 - Compare the amplitude of the calcium transients before and after CNQX application.

Protocol 3: Immunohistochemistry (IHC) for Receptor Localization

While CNQX itself is not visualized, IHC is a critical complementary technique to identify the specific retinal neurons and layers that express AMPA/kainate receptor subunits, providing an anatomical basis for the functional effects observed with CNQX.

Materials:

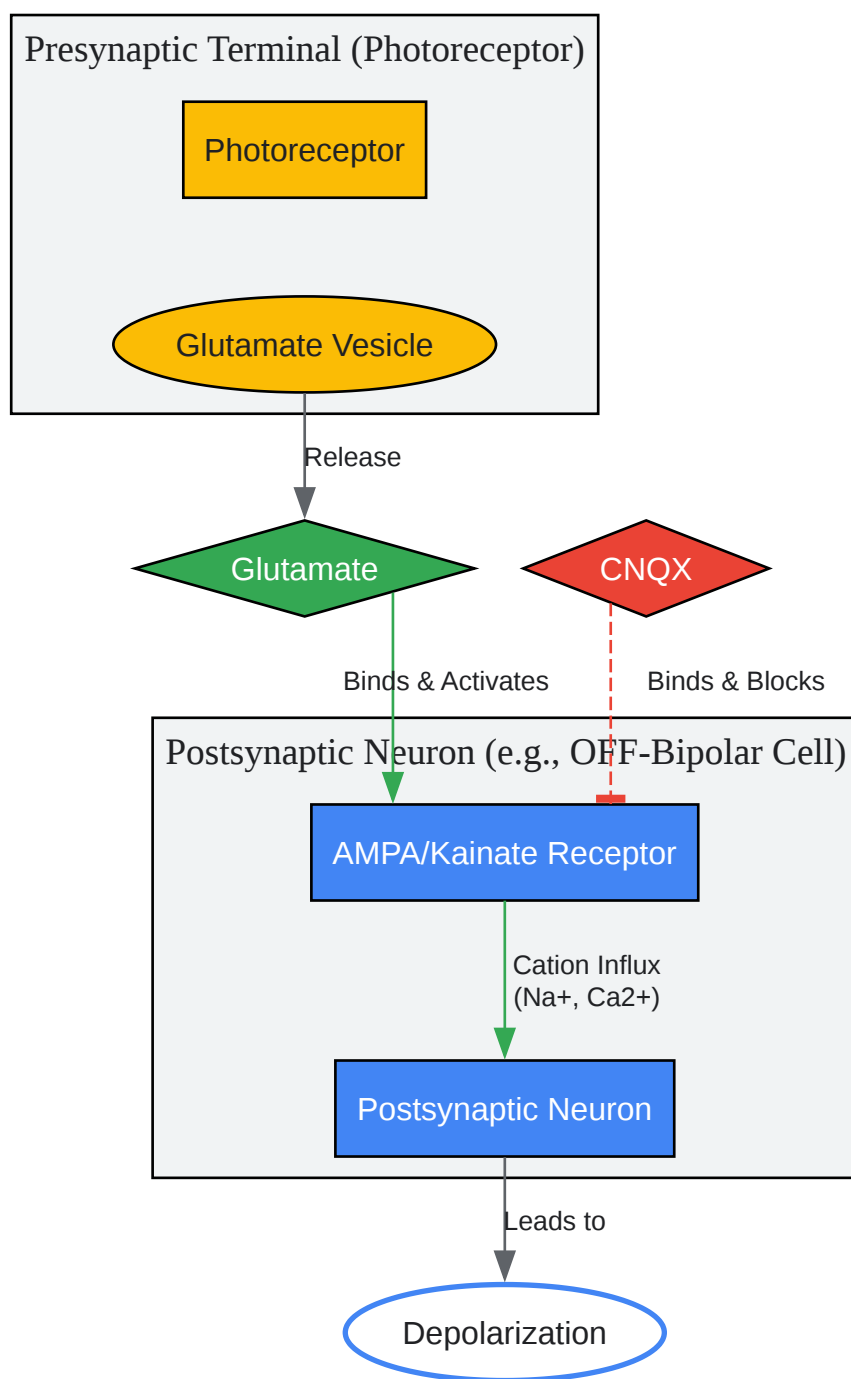
- Whole eye or retina.
- Fixative: 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Cryoprotectant: 30% Sucrose in PBS.
- Blocking solution: PBS with 10% normal goat serum and 0.3% Triton X-100.
- Primary antibodies against AMPA/kainate receptor subunits (e.g., anti-GluA2, anti-GluK1).
- Fluorophore-conjugated secondary antibodies.
- Mounting medium with DAPI.
- Cryostat or vibratome.
- Fluorescence microscope.

Methodology:

- Tissue Fixation: Perfuse the animal with 4% PFA or fix the dissected eye/retina by immersion in 4% PFA for 2-4 hours at 4°C.[\[16\]](#)
- Cryoprotection: After fixation, wash the tissue in PBS and then incubate in 30% sucrose in PBS overnight at 4°C until the tissue sinks.
- Sectioning: Embed the tissue in OCT medium and cut vertical sections (12-20 μm) using a cryostat. Mount sections on charged glass slides.
- Permeabilization and Blocking:
 - Wash slides with PBS to remove OCT.
 - Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the primary antibody in blocking solution to its optimal concentration.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the sections three times in PBS (5-10 minutes each).
 - Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the sections three times in PBS.
 - Mount the coverslip using a mounting medium containing DAPI to label cell nuclei.
- Imaging:
 - Visualize the sections using a confocal or standard fluorescence microscope. The resulting images will show the cellular and subcellular localization of the target AMPA/kainate receptor subunits, providing context for CNQX's effects.

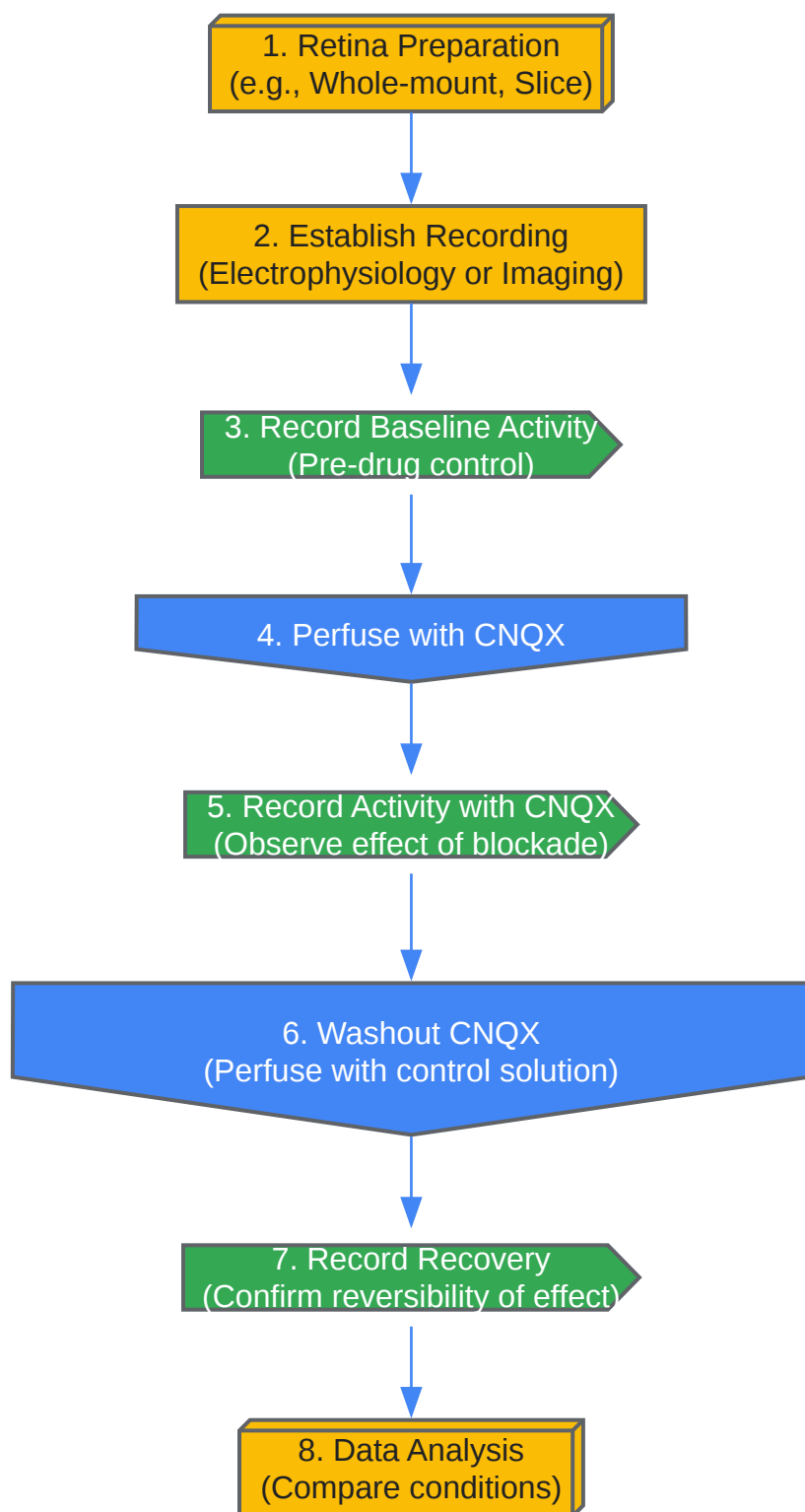
Visualizations



Mechanism of CNQX in the Outer Retina

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Caption: Glutamatergic signaling at a retinal synapse and its inhibition by CNQX.



General Experimental Workflow for CNQX Application

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Caption: A typical experimental workflow for studying retinal neurons using CNQX.

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